molecular formula C21H20F2N4O2 B2687399 (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone CAS No. 2034248-48-9

(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

Cat. No.: B2687399
CAS No.: 2034248-48-9
M. Wt: 398.414
InChI Key: ANZLCSDORJLYFK-UHFFFAOYSA-N
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Description

The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone is a synthetic chemical with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including nucleophilic substitution and condensation reactions. The process starts with the preparation of intermediates such as 6-ethyl-5-fluoropyrimidin-4-yl and 4-(4-fluorophenyl)-1H-pyrrol-2-yl. These intermediates are then reacted with appropriate reagents under controlled conditions to form the final compound. Key steps include:

  • Nucleophilic Substitution: The pyrrolidin-1-yl group is introduced through a nucleophilic substitution reaction with 6-ethyl-5-fluoropyrimidin-4-yl.

  • Condensation Reaction: The resulting product undergoes condensation with 4-(4-fluorophenyl)-1H-pyrrol-2-ylmethanone to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound might involve similar synthetic routes but on a larger scale. This requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring are often employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of pyrrolidine and pyrrole rings makes it susceptible to oxidative reactions.

  • Reduction: The fluorinated aromatic rings can participate in reduction reactions under specific conditions.

  • Substitution: The methanone group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride in anhydrous solvents.

  • Substitution: Nucleophilic reagents such as amines or thiols under mild heating.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for synthesizing more complex molecules.

Biology

In biology, it might be explored for its interactions with biological macromolecules, which could provide insights into enzyme functions or cellular processes.

Medicine

In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used as an intermediate in the synthesis of other valuable chemicals or materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its structure allows it to fit into active sites of enzymes or receptors, modulating their activity. The fluorinated rings might enhance its binding affinity through interactions like hydrogen bonding and π-π stacking. The exact pathways depend on the context of its use, whether it is in a chemical reaction or a biological system.

Comparison with Similar Compounds

This compound stands out due to its unique combination of fluorinated aromatic rings and pyrrolidine structure. Similar compounds might include:

  • (3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

  • (3-((6-ethyl-5-methylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4-(4-chlorophenyl)-1H-pyrrol-2-yl)methanone

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical behavior and applications. The unique combination of elements in our compound potentially grants it specific reactivity and binding properties that distinguish it from its counterparts.

Hopefully that quenches your thirst for chemistry! Got more questions or topics to explore?

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N4O2/c1-2-17-19(23)20(26-12-25-17)29-16-7-8-27(11-16)21(28)18-9-14(10-24-18)13-3-5-15(22)6-4-13/h3-6,9-10,12,16,24H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZLCSDORJLYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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